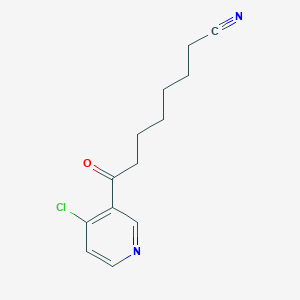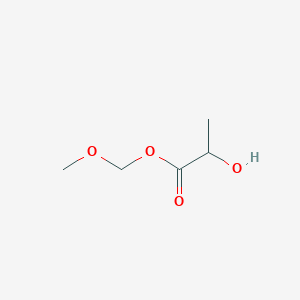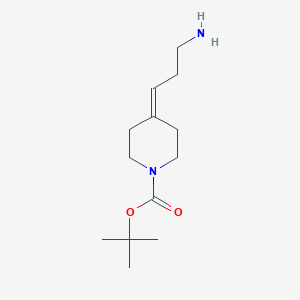
叔丁基 4-(3-氨基丙叉亚基)哌啶-1-羧酸酯
描述
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 g/mol. The compound is stored at a temperature of 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is 1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 242.36 . The compound is stored at a temperature of 4°C .科学研究应用
合成和表征
- 叔丁基 4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是克唑替尼等生物活性化合物中的重要中间体,使用叔丁基-4-羟基哌啶-1-羧酸酯合成。该合成涉及一个三步过程,总收率为 49.9% (孔等人,2016)。
- 化合物叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是万德他尼合成中的关键,由哌啶-4-基甲醇通过酰化、磺化和取代制备。该方法经过优化,总收率为 20.2% (王等人,2015)。
在药物开发中的应用
- 叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯由哌啶-4-基甲醇合成,是用于小分子抗癌药物的重要中间体。总收率为 71.4%,其用途扩展到用于抑郁症和脑缺血治疗的药物开发 (张等人,2018)。
- 探索了叔丁基 4-氧代哌啶-1-羧酸酯的 3-烯基化,以制备各种哌啶衍生物,这些衍生物在各种药物产品中具有潜在应用 (莫斯卡连科和博耶夫,2014)。
分子结构分析
- 叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯的合成和分子结构分析(由盐酸乙基 2-氨基-4-(2-环氧基)丁酸盐合成)通过高分辨率质谱和 X 射线衍射分析揭示了其结构见解。这为进一步研究相关化合物提供了基础 (森口等人,2014)。
安全和危害
The safety information for Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate indicates that it is associated with several hazards. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H314, and H335 suggest that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
生化分析
Biochemical Properties
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate can form complexes with proteins, affecting their stability and conformation .
Cellular Effects
The effects of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate can interact with transcription factors, influencing the transcription of target genes and thereby altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological systems .
Transport and Distribution
The transport and distribution of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis .
属性
IUPAC Name |
tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h5H,4,6-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYSZFLQFIIMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCCN)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701804 | |
| Record name | tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885268-89-3 | |
| Record name | tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)




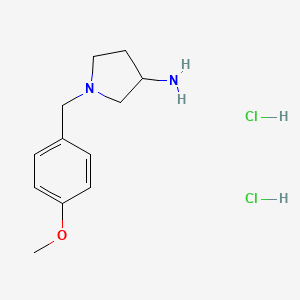
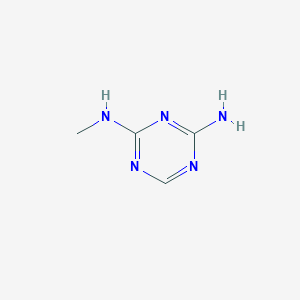
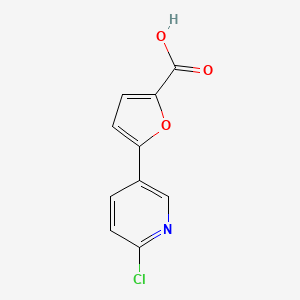

![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)
